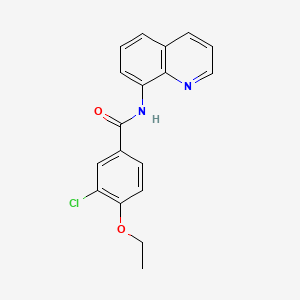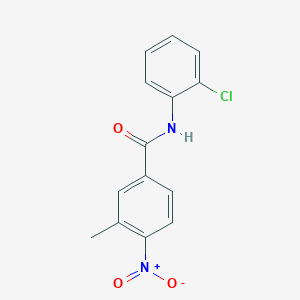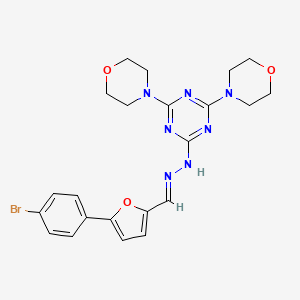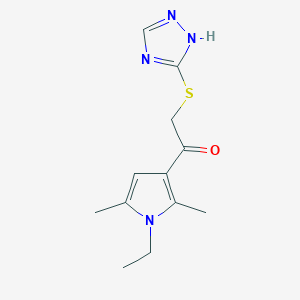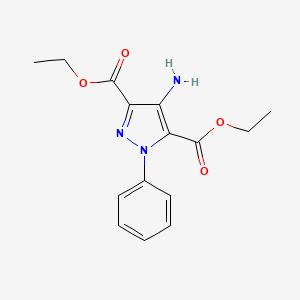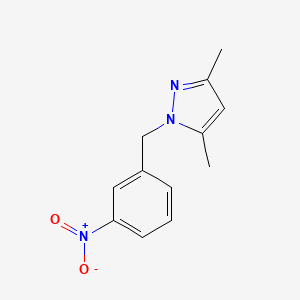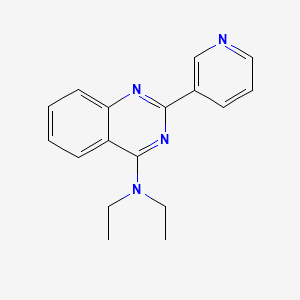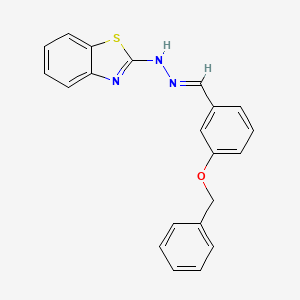
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone (BBH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone also inhibits the production of inflammatory cytokines by suppressing the activation of NF-κB. The anti-microbial activity of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to exhibit low toxicity and high bioavailability. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurological disorders. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has several advantages for lab experiments. It is easily synthesized, has low toxicity, and exhibits high bioavailability. However, 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone may include investigating its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone may also be studied for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential side effects.
Synthesis Methods
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through various methods, including the reaction of 3-(benzyloxy)benzaldehyde with 1,3-benzothiazole-2-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 3-(benzyloxy)benzaldehyde with 1,3-benzothiazol-2-amine in the presence of hydrazine hydrate. The yield of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has shown significant potential in scientific research as a potential therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to possess anti-microbial properties against various bacterial strains.
properties
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-2-7-16(8-3-1)15-25-18-10-6-9-17(13-18)14-22-24-21-23-19-11-4-5-12-20(19)26-21/h1-14H,15H2,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUSBRFKNHHGJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2E)-2-[3-(benzyloxy)benzylidene]hydrazinyl}-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
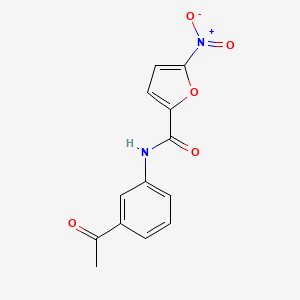
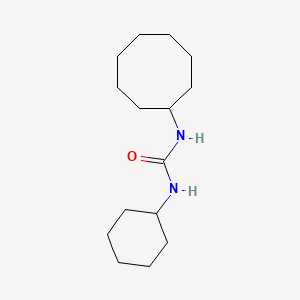
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
